

# Toxicological Profile of Diisohexyl Phthalate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Diisohexyl phthalate

Cat. No.: B092407

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## Executive Summary

**Diisohexyl phthalate** (DIHP) is a plasticizer belonging to the phthalate ester class of chemicals. While specific toxicological data for DIHP is limited in some areas, a profile of its potential hazards can be constructed from available studies on DIHP itself and through read-across from structurally similar phthalates, such as Di-n-hexyl phthalate (DnHP) and Di(2-ethylhexyl) phthalate (DEHP). This technical guide provides a comprehensive overview of the toxicological profile of DIHP, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity. The primary concerns associated with DIHP exposure are its endocrine-disrupting properties, particularly its anti-androgenic effects, and its potential for reproductive and developmental toxicity.

## Chemical and Physical Properties

Property	Value
Chemical Name	Diisohexyl phthalate
Synonyms	DIHP, 1,2-Benzenedicarboxylic acid, diisohexyl ester
CAS Number	71850-09-4
Molecular Formula	C20H30O4
Molecular Weight	334.45 g/mol
Appearance	Oily liquid
Solubility	Insoluble in water

## Toxicological Data

### Acute Toxicity

DIHP exhibits low acute toxicity via oral and dermal routes of exposure.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 5,000 mg/kg bw	[No specific study cited, general statement]
LD50	Rabbit	Dermal	> 2,000 mg/kg bw	[No specific study cited, general statement]

### Repeated-Dose Toxicity

Specific subchronic oral toxicity studies on DIHP are not readily available in the public literature. However, based on the toxicological profiles of other phthalates, the primary target organs for repeated-dose toxicity are expected to be the liver and kidneys. For instance, a 90-day dietary study on the analogue di(2-ethylhexyl) terephthalate (DEHT) in rats established a

No-Observed-Adverse-Effect Level (NOAEL) of 277 mg/kg/day for males and 309 mg/kg/day for females, with slight increases in relative liver weights observed at higher doses.[1]

## Developmental Toxicity

DIHP has been shown to induce developmental toxicity in rats.

Study Type	Species	Dosing	NOAEL	LOAEL	Key Findings at LOAEL	Reference
Prenatal Developmental Toxicity	Rat	Oral gavage (GD 6-20)	300 mg/kg/day	750 mg/kg/day	Increased resorptions, reduced fetal weight, skeletal and visceral malformations (including ectopic testes)	[2]

## Reproductive Toxicity

A two-generation study has demonstrated the reproductive toxicity of DIHP in rats.

Study Type	Species	Dosing	NOEL	Key Findings at Higher Doses	Reference
Two-Generation Reproductive Toxicity	Rat	Dietary	64-168 mg/kg/day	Reduced anogenital distance, delayed balanopreputial separation, increased incidence of thoracic nipples, testicular abnormalities, reduced sperm counts and fertility in F1 males. Reduced anogenital distance and decreased weight gain during lactation in F2 offspring.	<a href="#">[2]</a>

The analogue DnHP has also been shown to cause dose-related fertility effects in a continuous breeding study in mice, with a Lowest-Observed-Adverse-Effect Level (LOAEL) of 380 mg/kg/day. [No specific study cited]

## Experimental Protocols

## Prenatal Developmental Toxicity Study (based on OECD TG 414)

- Test Species: Sprague-Dawley rats.
- Animal Numbers: Sufficient number of pregnant females to ensure approximately 20 litters per group at term.
- Dose Administration: **Diisohexyl phthalate** administered by oral gavage daily from gestation day (GD) 6 to 20. At least three dose levels and a vehicle control group were used.
- Observations:
  - Maternal: Clinical signs, body weight, food consumption, and terminal necropsy.
  - Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for malformations and variations.
- Data Analysis: Statistical analysis of maternal and fetal parameters to determine NOAEL and LOAEL.

## Two-Generation Reproductive Toxicity Study (based on OECD TG 416)

- Test Species: Wistar rats.[\[3\]](#)[\[4\]](#)
- Animal Numbers: Sufficient number of weanling rats per sex for each dose group to result in approximately 20 pregnant F0 and F1 females.[\[3\]](#)
- Dose Administration: **Diisohexyl phthalate** administered continuously in the diet through two generations (F0 and F1). At least three dose levels and a control group were used.[\[3\]](#)
- F0 Generation: Dosing begins at weaning and continues through mating, gestation, and lactation.

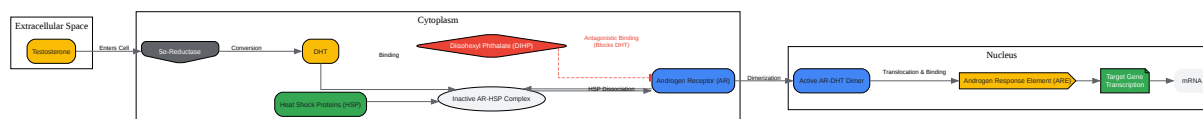
- F1 Generation: Selected offspring are dosed from weaning through mating to produce the F2 generation.
- Endpoints Evaluated:
  - Parental Animals: Clinical observations, body weight, food consumption, estrous cyclicity, mating performance, fertility, gestation length, parturition, and terminal organ weights and histopathology of reproductive organs.
  - Offspring (F1 and F2): Viability, clinical signs, body weight, anogenital distance, age at sexual maturation (vaginal opening, balanopreputial separation), and post-weaning growth and survival.
- Data Analysis: Statistical analysis of reproductive and developmental endpoints to determine the No-Observed-Effect Level (NOEL).

## Mechanism of Action and Signaling Pathways

The primary mechanism of DIHP's reproductive and developmental toxicity is believed to be its anti-androgenic activity, which is a common characteristic of many phthalates. DIHP can interfere with the normal signaling of androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), which are critical for the development and function of the male reproductive system.

## Androgen Receptor Signaling Pathway and Disruption by DIHP

The following diagram illustrates the normal androgen receptor (AR) signaling pathway and the potential points of interference by DIHP.

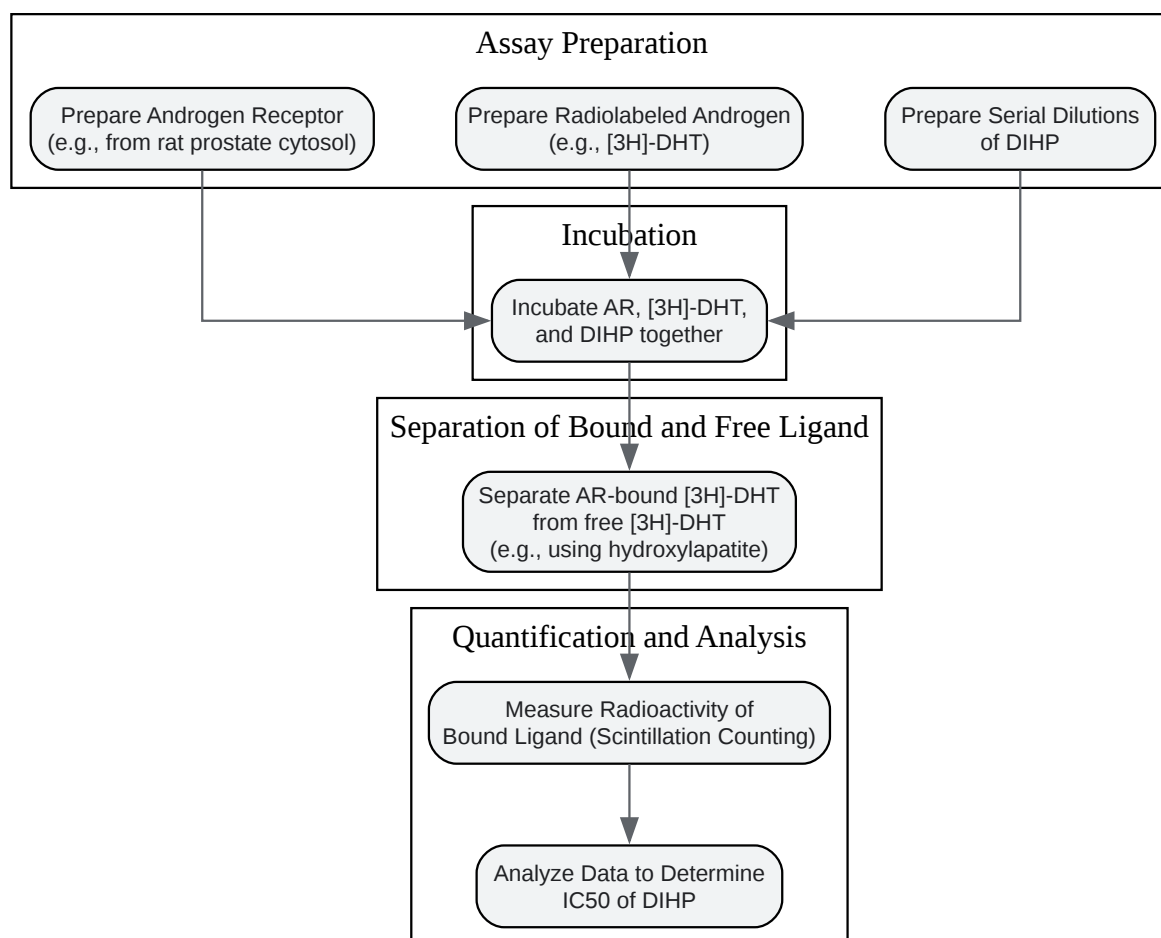


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Caption: Androgen Receptor Signaling and DIHP Interference.

## Experimental Workflow: In Vitro Androgen Receptor Competitive Binding Assay

This workflow outlines a typical experiment to determine the ability of DIHP to compete with a natural androgen for binding to the androgen receptor.



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Caption: Workflow for an AR Competitive Binding Assay.

## Conclusion

The toxicological profile of **Diisohexyl phthalate** is characterized by low acute toxicity but significant concerns regarding its endocrine-disrupting properties, which manifest as reproductive and developmental toxicity. The anti-androgenic mechanism of action is a key driver of these effects. While data gaps exist, particularly for repeated-dose systemic toxicity, the available information from studies on DIHP and its analogues allows for a preliminary risk assessment. Further research is warranted to fully characterize the long-term health effects of



DIHP exposure. This guide provides a foundational understanding for professionals in research and drug development to inform safety assessments and guide future studies.

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